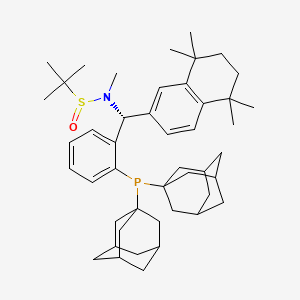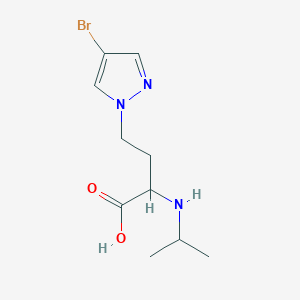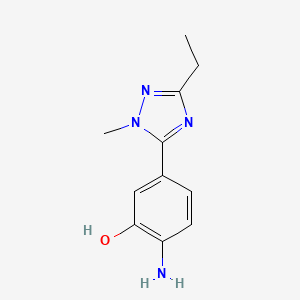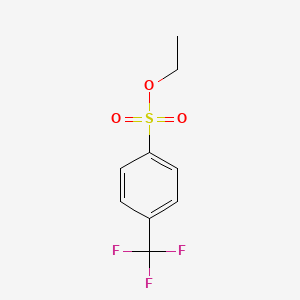![molecular formula C12H21ClN2 B13644123 (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride is a chemical compound with a complex structure. It is often used in various scientific research fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the core phenylmethanamine structure, followed by the introduction of the methyl(propan-2-yl)amino group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and yield. The use of automated systems and advanced analytical tools ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different amine derivatives. Substitution reactions often result in the formation of new substituted phenylmethanamine compounds.
科学的研究の応用
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through these interactions, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares some structural similarities but has different functional groups and properties.
Uniqueness
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride is unique due to its specific combination of functional groups and its reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be used to explore new chemical reactions and develop novel products.
特性
分子式 |
C12H21ClN2 |
|---|---|
分子量 |
228.76 g/mol |
IUPAC名 |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13;/h4-7,10H,8-9,13H2,1-3H3;1H |
InChIキー |
LIZSDESEKZZKRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CC1=CC=CC(=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


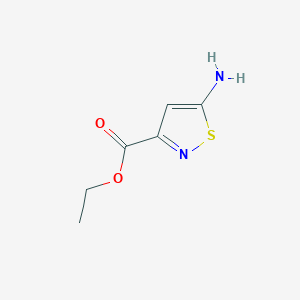
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)



